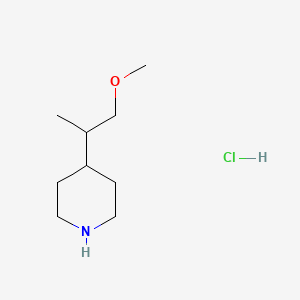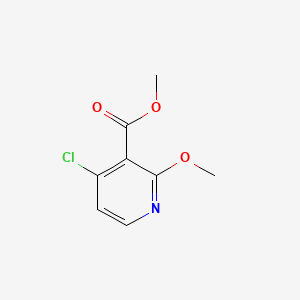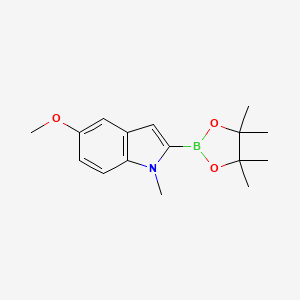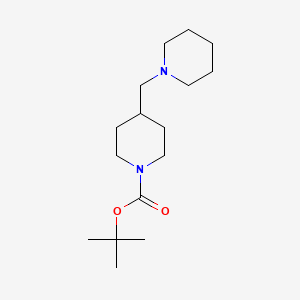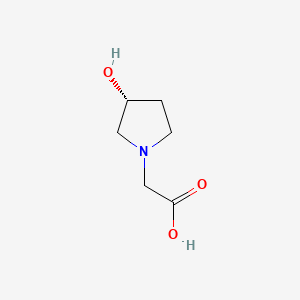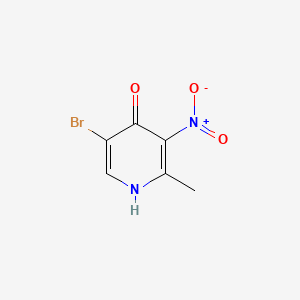
5-Bromo-2-méthyl-3-nitro-pyridin-4-ol
Vue d'ensemble
Description
5-Bromo-2-methyl-3-nitropyridine is a chemical compound with the empirical formula C6H5BrN2O2 . It is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . A process for the preparation of nitropyridine derivatives has also been disclosed .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methyl-3-nitropyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . The molecular weight of this compound is 202.99 .Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. For instance, they can undergo cross-coupling with aryl bromides in the presence of Pd(OAc)2 and (o-tolyl)3P to provide useful biaryl building blocks . They can also undergo direct C-4-H alkylation with alkyl halides .Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol is not well understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-Bromo-2-methyl-3-nitro-pyridin-4-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, as well as in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-2-methyl-3-nitro-pyridin-4-ol in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, making it a valuable tool for researchers in various fields. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Orientations Futures
There are many potential future directions for research involving 5-Bromo-2-methyl-3-nitro-pyridin-4-ol. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol is typically achieved through a multi-step process involving the reaction of pyridine with various reagents. One common synthesis method involves the reaction of 2-methyl-3-nitro-benzoic acid with thionyl chloride to form 2-methyl-3-nitro-benzoyl chloride. This compound is then reacted with pyridine to produce 5-bromo-2-methyl-3-nitro-pyridin-4-ol.
Applications De Recherche Scientifique
Pharmacologie: Synthèse d'inhibiteurs
5-Bromo-2-méthyl-3-nitro-pyridin-4-ol: est utilisé en pharmacologie comme précurseur dans la synthèse d'inhibiteurs comme MLN0905 . Ce composé est un inhibiteur puissant et biodisponible par voie orale de Polo-like kinase 1 (PLK1), qui joue un rôle important dans la régulation de la division cellulaire et est une cible pour la thérapie anticancéreuse en raison de son rôle dans la prolifération tumorale .
Science des matériaux: Synthèse de matériaux avancés
En science des matériaux, ce composé sert de bloc de construction pour la création de matériaux avancés. Son groupe nitro et son atome de brome en font un réactif polyvalent pour diverses modifications chimiques, conduisant à des matériaux ayant des applications potentielles dans l'électronique, la photonique et la nanotechnologie .
Synthèse chimique: Composés hétérocycliques
Le composé est utilisé dans la synthèse de composés hétérocycliques, qui sont essentiels au développement de nouveaux produits pharmaceutiques. Sa structure permet la création de molécules complexes qui peuvent servir d'intermédiaires clés dans la synthèse de divers médicaments .
Biochimie: Études d'inhibition enzymatique
En biochimie, This compound peut être utilisé pour étudier l'inhibition enzymatique. Le groupe nitro peut agir comme un groupe attracteur d'électrons, affectant les propriétés électroniques des enzymes et donc leur activité, ce qui est essentiel pour comprendre les voies biochimiques et concevoir des inhibiteurs .
Applications industrielles: Développement de catalyseurs
Industriellement, ce composé peut être utilisé dans le développement de catalyseurs pour les réactions chimiques. Sa structure moléculaire peut être modifiée pour créer des catalyseurs qui améliorent l'efficacité et la sélectivité des procédés industriels .
Applications environnementales: Dégradation des polluants
La réactivité de This compound peut être exploitée dans des applications environnementales, telles que la dégradation des polluants. Ses propriétés chimiques peuvent faciliter la décomposition de substances nocives, contribuant à des pratiques environnementales plus propres et plus sûres .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-methyl-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSOELEKXHBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291366 | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-84-4 | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)
![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
